molecular formula C13H17NO4 B1319915 4-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid CAS No. 98008-66-3

4-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid

Cat. No. B1319915
CAS RN: 98008-66-3
M. Wt: 251.28 g/mol
InChI Key: VCDKZPMRQQQCAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of thionyl chloride, SOCl2, to convert carboxylic acids into acid chlorides . This reaction occurs by a nucleophilic acyl substitution pathway in which the carboxylic acid is first converted into an acyl chlorosulfite intermediate . The chlorosulfite then reacts with a nucleophilic chloride ion .


Molecular Structure Analysis

The molecular structure of BMBA includes a benzyloxy carbonyl group attached to a methyl amino group, which is further attached to a butanoic acid group .


Chemical Reactions Analysis

The benzyloxy carbonyl group in BMBA can undergo various chemical reactions. For instance, the carboxylic acid group can be converted into acid chlorides, anhydrides, esters, and amides by nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

BMBA has a molecular weight of 251.278 Da . It has 5 hydrogen bond acceptors and 2 hydrogen bond donors . It has 7 freely rotating bonds . Its ACD/LogP value is 1.75, indicating its partition coefficient between octanol and water .

Scientific Research Applications

Synthesis of Peptide Chains

This compound is commonly used in the synthesis of peptide chains. The benzyloxy carbonyl (Cbz) group serves as a protective group for amines during peptide synthesis. It prevents unwanted side reactions and can be removed selectively at the end of the synthesis process .

Drug Development

In pharmaceutical research, 4-((benzyloxycarbonyl)(methyl)amino)butanoic acid is utilized as a building block for the development of new drugs. Its structure is particularly useful in creating compounds with potential therapeutic effects .

Bioconjugation

The compound finds application in bioconjugation techniques where it is used to link biomolecules with other entities, such as drugs or fluorescent markers. This is crucial for developing targeted therapies and diagnostic tools .

Material Science

Researchers in material science may employ this compound to modify the surface properties of materials. By attaching this molecule to polymers, it’s possible to alter their interaction with biological systems, which is beneficial for creating biocompatible materials .

Catalysis

In the field of catalysis, 4-((benzyloxycarbonyl)(methyl)amino)butanoic acid can act as a ligand or a stabilizer for catalysts. This is particularly relevant in reactions where precise control over the reaction environment is necessary .

Analytical Chemistry

Analytical chemists use this compound as a standard or reference material when calibrating instruments or developing new analytical methods. Its well-defined properties make it an ideal candidate for such applications .

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound could be explored for the development of new pesticides or fertilizers. Its chemical structure allows for the creation of compounds that can interact specifically with biological targets in pests or crops .

Environmental Science

Lastly, in environmental science, this compound can be used in the study of chemical processes in the environment. It may serve as a model compound to understand the behavior of similar organic compounds in natural settings .

properties

IUPAC Name

4-[methyl(phenylmethoxycarbonyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-14(9-5-8-12(15)16)13(17)18-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDKZPMRQQQCAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)O)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597532
Record name 4-{[(Benzyloxy)carbonyl](methyl)amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98008-66-3
Record name 4-{[(Benzyloxy)carbonyl](methyl)amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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